3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, commonly known as OTZ, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of cancer treatment, diabetes, and inflammation.
Scientific Research Applications
Antifungal Applications
The quinazolinone moiety within the compound structure has been associated with antifungal properties. Synthesized derivatives of quinazolinone have shown promising activity against fungal strains . This suggests that our compound could be explored for its efficacy in treating fungal infections, potentially leading to the development of new antifungal medications.
Anticancer Activity
Quinazolinone derivatives have been reported to exhibit anticancer activities. The compound’s ability to bind to various biological targets can be assessed through molecular docking studies. This could lead to the identification of potential anticancer agents, especially if the compound demonstrates high cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
Green Chemistry Synthesis
The compound’s synthesis process can be optimized to adhere to green chemistry principles. This involves using water as a solvent, which is a non-toxic, non-flammable, and eco-friendly option. The one-pot, catalyst-free synthesis method could serve as a model for environmentally friendly pharmaceutical manufacturing processes .
Anti-HIV Activity
Some quinazolinone derivatives have been explored for their anti-HIV properties. The compound could be synthesized and tested for its ability to inhibit HIV replication, which would be a significant step forward in the treatment of HIV/AIDS .
Pharmacological Significance of Amides
The compound contains an amide functional group, which is prevalent in over 25% of known drugs. The stability and hydrogen-bonding capabilities of amides make them particularly significant in drug design. Therefore, the compound could be investigated for its pharmacological relevance across various therapeutic areas .
Inhibition of Tubulin Polymerization
Quinazolinone derivatives have been known to target tubulin inhibition, displaying antiproliferative activity against human cancer cells. The compound could be studied for its potential role as an antimitotic agent, which is crucial in cancer therapy .
Thromboembolic Disease Prevention
Compounds with a dihydroquinazolinone structure have shown activity as fXa inhibitors, which are used in the prevention and treatment of thromboembolic diseases. The compound’s effect on blood coagulation pathways could be an area of interest for cardiovascular research .
properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-15(9-21-11-19-14-4-2-1-3-13(14)17(21)25)20-7-5-12(6-8-20)22-16(24)10-27-18(22)26/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUYBBGQHYKKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione |
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